molecular formula C27H31BF4N2 B14107186 1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate

1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate

Cat. No.: B14107186
M. Wt: 470.4 g/mol
InChI Key: USJIDBJWISIARO-UHFFFAOYSA-N
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Description

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate, borate(1-), tetrafluoro-, 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,4-pentadienyl]-1,3,3-trimethyl-3H-indolium is a carbocyanine dye. This compound is known for its ability to stain mitochondria in live cells, making it a valuable tool in biological research .

Preparation Methods

The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with 1,4-pentadienyl-2,3,3-trimethylindolium iodide. The reaction is typically carried out in an organic solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate involves its ability to bind to specific cellular structures, such as mitochondria. The compound’s fluorescent properties allow it to emit light when excited by specific wavelengths, making it useful for imaging and visualization. The molecular targets and pathways involved include mitochondrial membranes and other cellular components that interact with the dye .

Comparison with Similar Compounds

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate can be compared with other carbocyanine dyes, such as:

These compounds share similar fluorescent properties but differ in their specific applications and chemical behaviors.

Properties

Molecular Formula

C27H31BF4N2

Molecular Weight

470.4 g/mol

IUPAC Name

1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate

InChI

InChI=1S/C27H31N2.BF4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;/q+1;-1

InChI Key

USJIDBJWISIARO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C

Origin of Product

United States

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